molecular formula C19H15F B12554636 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene CAS No. 145698-29-9

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene

Cat. No.: B12554636
CAS No.: 145698-29-9
M. Wt: 262.3 g/mol
InChI Key: RSWPKHSEOFVJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene is a fluorinated aromatic compound featuring a conjugated buta-1,3-diyne backbone linking a 4-fluorophenyl group and a 4-propylphenyl group. This structure confers significant electronic conjugation, making it a candidate for applications in materials science, particularly in liquid crystal technology and organic electronics.

Properties

CAS No.

145698-29-9

Molecular Formula

C19H15F

Molecular Weight

262.3 g/mol

IUPAC Name

1-fluoro-4-[4-(4-propylphenyl)buta-1,3-diynyl]benzene

InChI

InChI=1S/C19H15F/c1-2-5-16-8-10-17(11-9-16)6-3-4-7-18-12-14-19(20)15-13-18/h8-15H,2,5H2,1H3

InChI Key

RSWPKHSEOFVJBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene typically involves multi-step organic reactions. One common method includes the coupling of a fluoro-substituted benzene derivative with a buta-1,3-diynyl intermediate. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to facilitate the coupling reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure high yield and purity of the final product. The purification of the compound is typically achieved through column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the buta-1,3-diynyl linkage to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, methanol), mild heating.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, partially hydrogenated intermediates.

    Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity. The propyl-substituted phenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.

Table 1: Comparative Overview of Key Compounds

Compound Name Backbone Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes References
Target Compound Buta-1,3-diyne 4-Fluorophenyl, 4-Propylphenyl C₁₉H₁₅F 274.33 Not reported Potential liquid crystal monomer
1,4-Bis(4-fluorophenyl)buta-1,3-diyne (1aa) Buta-1,3-diyne Two 4-fluorophenyl groups C₁₆H₈F₂ 250.24 Not reported Conjugated materials synthesis
1-Fluoro-4-((1E,3E)-4-(p-tolyl)butadienyl)benzene (8k) Buta-1,3-diene 4-Fluorophenyl, p-tolyl C₁₇H₁₆F 239.12 201–203 High-yield diene synthesis (83%)
1-[(4-Fluorophenyl)ethynyl]-4-propylbenzene Ethynyl 4-Fluorophenyl, propyl C₁₇H₁₅F 238.3 White solid Liquid crystal monomer (≥95% purity)
1-(4,4-Difluoro-3-phenyl-buta-1,3-dienyl)-4-fluorobenzene Buta-1,3-diene Difluoro, phenyl C₁₆H₁₁F₃ 260.26 Not reported Electronic/optoelectronic applications

Backbone Structure and Electronic Properties

  • Buta-1,3-diyne vs. Buta-1,3-diene: The target compound’s diyne backbone (C≡C–C≡C) provides stronger conjugation than the diene (C=C–C=C) analogs, such as compound 8k and 1-(4,4-difluoro-3-phenyl-buta-1,3-dienyl)-4-fluorobenzene . For example, 1,4-bis(4-fluorophenyl)buta-1,3-diyne (1aa) exhibits aromatic proton shifts at δ 7.53–7.50 ppm in $ ^1H $ NMR, indicating strong deshielding due to conjugation .
  • Ethynyl vs. Diynyl: The mono-ethynyl analog 1-[(4-fluorophenyl)ethynyl]-4-propylbenzene (C≡C) lacks the extended conjugation of the diyne, reducing its electronic applications but maintaining utility as a liquid crystal monomer .

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine :
    Fluorine’s electronegativity (e.g., in the target compound) increases polarity compared to chlorine-substituted analogs like 1,1-bis-(4-chlorophenyl)-buta-1,3-diene . This affects solubility and intermolecular interactions, critical for liquid crystal alignment.
  • Propyl vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.